Ethyl 4-methyl-3-nitrobenzoate
Description
Significance of Nitrobenzoate Esters in Synthetic Organic Chemistry
Nitrobenzoate esters, as a class of compounds, are of considerable importance in synthetic organic chemistry. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the ester functional group. This makes them valuable precursors for a wide array of chemical transformations.
One of the most critical applications of nitrobenzoate esters is in the synthesis of pharmaceuticals. The nitro group can be readily reduced to an amino group, which is a key functional group in many biologically active molecules. For instance, ethyl 4-nitrobenzoate (B1230335) is a known semi-product in the chemical-pharmaceutical industry for the production of local anesthetics like novocaine (procaine) and benzocaine. omicsdi.org
Furthermore, the electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution reactions. This allows for the introduction of various functional groups onto the benzene (B151609) ring, a common strategy in the synthesis of complex target molecules. The ester group itself can undergo hydrolysis to the corresponding carboxylic acid or transesterification to other esters, adding to the synthetic versatility of this class of compounds.
The Position of Ethyl 4-methyl-3-nitrobenzoate within Aromatic Nitro Compound Chemistry
Aromatic nitro compounds are a broad class of chemicals defined by the presence of at least one nitro group attached to an aromatic ring. The chemical behavior of these compounds is largely dictated by the strong electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic substitution.
This compound holds a specific position within this class due to its unique substitution pattern. The presence of both an electron-donating methyl group and an electron-withdrawing ethyl ester group, in addition to the nitro group, creates a nuanced electronic environment on the aromatic ring. The methyl group is an ortho, para-director, while the ester and nitro groups are meta-directors. This substitution pattern influences the regioselectivity of further reactions on the aromatic ring.
The primary synthetic route to this compound involves the nitration of ethyl 4-methylbenzoate. This reaction is a classic example of an electrophilic aromatic substitution, where the position of the incoming nitro group is directed by the existing substituents. The synthesis of its analogue, methyl 3-nitrobenzoate, is a common experiment in undergraduate organic chemistry labs, highlighting the fundamental reactivity of this class of compounds. nih.gov
A significant aspect of its chemistry is its role as a key intermediate in the synthesis of the targeted cancer therapy drug, Nilotinib. simsonpharma.com In this synthesis, the nitro group of this compound is reduced to an amine, which then undergoes further reactions to form the final drug molecule. This specific application underscores the importance of this compound in medicinal chemistry.
Current Research Frontiers and Unaddressed Questions Pertaining to this compound
A key area of investigation is the efficient and selective reduction of the nitro group to an amine. While various methods exist, developing greener, more cost-effective, and scalable reduction protocols remains an active area of research in pharmaceutical process chemistry.
While its role as a building block is well-established, there appears to be a gap in the literature concerning the exploration of novel reactions and applications of this compound beyond its use in Nilotinib synthesis. Unaddressed questions that could represent future research frontiers include:
Exploration of Novel Reactivity: A systematic investigation into the reactivity of the aromatic ring, considering the interplay of the three different substituents, could unveil new synthetic pathways. For example, exploring its potential in various cross-coupling reactions or other carbon-carbon and carbon-heteroatom bond-forming reactions could lead to the synthesis of novel molecular scaffolds.
Development of New Derivatives: The synthesis and biological evaluation of new derivatives of this compound could lead to the discovery of new pharmacologically active compounds. The existing functional groups provide handles for a wide range of chemical modifications.
Physicochemical Studies: In-depth studies of its physicochemical properties, such as its solid-state structure and polymorphism, could be relevant for its handling and formulation in industrial processes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-methyl-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-3-15-10(12)8-5-4-7(2)9(6-8)11(13)14/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOACYVHDUBZDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565861 | |
| Record name | Ethyl 4-methyl-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19013-15-1 | |
| Record name | Ethyl 4-methyl-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 4 Methyl 3 Nitrobenzoate and Analogs
Classical Approaches to Nitrobenzoate Ester Synthesis
The traditional methods for synthesizing nitrobenzoate esters, such as ethyl 4-methyl-3-nitrobenzoate, typically involve two key transformations: esterification of a carboxylic acid and nitration of an aromatic ring. The order of these steps can be varied to achieve the desired product.
Fischer Esterification Routes to Substituted Nitrobenzoic Acid Esters
Fischer-Speier esterification is a widely used method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. mdpi.com This reversible condensation reaction is a cornerstone of organic synthesis.
The mechanism involves the initial activation of the carbonyl group of the carboxylic acid by a proton from the catalyst, making it more susceptible to nucleophilic attack by the alcohol. mdpi.com Subsequent loss of a water molecule yields the final ester product. mdpi.com The presence of water can reverse the reaction, so conditions are often optimized to remove water and drive the equilibrium towards the ester. chegg.com
Commonly used catalysts for Fischer esterification include strong Brønsted acids like sulfuric acid and hydrochloric acid. mdpi.com For instance, the synthesis of methyl 3-nitrobenzoate is achieved by reacting 3-nitrobenzoic acid with methanol (B129727) using sulfuric acid as the catalyst. chegg.combrainly.com Similarly, the esterification of 4-amino-3-nitrobenzoic acid with methanol is also catalyzed by sulfuric acid.
| Reactants | Catalyst | Product | Reference |
| 3-Nitrobenzoic acid, Methanol | Sulfuric Acid | Methyl 3-nitrobenzoate | chegg.combrainly.com |
| 4-Amino-3-nitrobenzoic acid, Methanol | Sulfuric Acid | Methyl 4-amino-3-nitrobenzoate |
Regioselective Nitration of Alkyl Benzoates: Mechanistic Considerations
The introduction of a nitro group onto an aromatic ring is a classic example of electrophilic aromatic substitution. The regioselectivity of this reaction, meaning which position on the ring the nitro group will add to, is highly dependent on the nature of the substituents already present on the ring. wikipedia.org
The nitration of methyl benzoate (B1203000) serves as an excellent model for understanding the synthesis of nitrobenzoate esters. rsc.orgsouthalabama.edusavemyexams.com In this reaction, methyl benzoate is treated with a nitrating mixture, which is typically a combination of concentrated nitric acid and concentrated sulfuric acid. rsc.orgsouthalabama.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+). aiinmr.com
The π electrons of the aromatic ring of methyl benzoate then attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. aiinmr.com A base, typically water, then removes a proton from the ring, restoring aromaticity and yielding the final product, methyl 3-nitrobenzoate. aiinmr.com The reaction is generally performed at low temperatures to control the reaction rate and minimize the formation of byproducts. southalabama.edusavemyexams.com
Reaction Scheme: Methyl Benzoate + HNO₃/H₂SO₄ → Methyl 3-nitrobenzoate + H₂O
The directing effect of substituents on an aromatic ring is a critical factor in determining the regioselectivity of nitration. Substituents are broadly classified as either activating or deactivating, and as ortho/para-directing or meta-directing. msu.eduvanderbilt.edu
Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and increasing the rate of electrophilic substitution. vanderbilt.edu They generally direct incoming electrophiles to the ortho and para positions. Examples include alkyl groups (-R), alkoxy groups (-OR), and amino groups (-NH2). vanderbilt.edulibretexts.org
Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and decreasing the rate of electrophilic substitution. vanderbilt.edu Most deactivating groups are meta-directors. Examples include nitro groups (-NO2), cyano groups (-CN), and carbonyl groups (-COR). libretexts.org
The ester group (-COOR) in alkyl benzoates is a deactivating, meta-directing group. libretexts.org This is because the carbonyl group withdraws electron density from the ring through both inductive and resonance effects. This deactivation is more pronounced at the ortho and para positions, making the meta position the most favorable site for electrophilic attack. vanderbilt.edu Consequently, the nitration of methyl benzoate predominantly yields the meta-substituted product, methyl 3-nitrobenzoate. aiinmr.com
In contrast, the nitration of toluene, which has an activating methyl group, results in a mixture of ortho- and para-nitrotoluene. msu.edu
| Starting Material | Substituent | Directing Effect | Major Nitration Product(s) |
| Methyl Benzoate | -COOCH₃ (Ester) | Meta | Methyl 3-nitrobenzoate |
| Toluene | -CH₃ (Methyl) | Ortho, Para | Ortho-nitrotoluene, Para-nitrotoluene |
Synthesis of Methyl 3-nitrobenzoate via Electrophilic Aromatic Substitution as a Model
Esterification of Substituted Nitrobenzoic Acids with Ethanol (B145695)
The esterification of pre-existing nitrobenzoic acids with ethanol is another common route to synthesize ethyl nitrobenzoates. This method is particularly useful when the desired nitrobenzoic acid is commercially available or easily synthesized. The reaction follows the general principles of Fischer esterification. scirp.org
Various catalysts can be employed for this transformation, including sulfuric acid, polyfluoroalkanesulfonic acids, and even solid acid catalysts like zeolites. scirp.orggoogle.com The choice of catalyst can influence the reaction conditions and yield. For example, the esterification of 4-nitrobenzoic acid with ethanol has been achieved using catalysts such as ammonium (B1175870) hydrogen sulfate (B86663) and polyfluoroalkanesulfonic acid hydrates. google.comgoogle.com
The synthesis of ethyl 4-chloro-3-nitrobenzoate can be achieved through the esterification of 4-chloro-3-nitrobenzoic acid with ethanol. nih.govsigmaaldrich.com This reaction involves heating the carboxylic acid and ethanol in the presence of an acid catalyst. The 4-chloro-3-nitrobenzoic acid itself can be prepared by the nitration of 4-chlorobenzoic acid.
The esterification can also be carried out by first converting the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride. The resulting 4-chloro-3-nitrobenzoyl chloride can then be reacted with ethanol to form the ethyl ester.
Modern and Sustainable Synthetic Strategies
Recent advancements in chemical synthesis have prioritized the development of environmentally benign and efficient processes. For the production of nitrobenzoate esters, this has led to the exploration of heterogeneous catalysts and non-conventional energy sources to enhance reaction rates, improve yields, and simplify product purification.
The shift from homogeneous to heterogeneous catalysis represents a significant step towards greener chemical processes, offering advantages such as catalyst recyclability and reduced corrosive waste. mdpi.com
Nanoporous zeolites have emerged as promising solid acid catalysts for the esterification of nitrobenzoic acids. researchgate.net Research into the synthesis of the analog ethyl 4-nitrobenzoate (B1230335) from 4-nitrobenzoic acid and ethanol has demonstrated the effectiveness of hydrogen forms of natural zeolites, including Clinoptilolite (H-CL), Mordenite (H-MOR), Heulandite (H-HEU-M), and Phillipsite (H-PHI). scirp.orgscirp.org
A key finding is the influence of catalyst particle size on reaction efficiency. Ultradispersed zeolite crystallites (290–480 nm) consistently show higher conversion rates and product yields compared to their micrometric counterparts (4.8–7.0 μm). researchgate.netscirp.org This "size effect" is attributed to the increased surface area and accessibility of active sites in the smaller particles. scirp.org In studies using these catalysts at 80°C in an argon atmosphere, the highest yields of approximately 55% were achieved with H-MOR and H-HEU-M after a 6-hour reaction time. researchgate.net
Table 1: Performance of Micrometric Zeolite Catalysts in Ethyl 4-nitrobenzoate Synthesis
| Catalyst | Particle Size (μm) | 4-NBA Conversion (%) | Ethyl 4-nitrobenzoate Yield (%) | Selectivity (%) |
| H-CL | 4.8 - 5.1 | 45 | 40 | 89.0 |
| H-MOR | 6.5 - 7.0 | 49 | 55 | 93.5 |
| H-HEU-M | 5.0 - 5.5 | 48 | 54 | 92.0 |
| H-PHI | 6.0 - 6.5 | 46 | 42 | 91.5 |
| Reaction Conditions: 0.5 g 4-nitrobenzoic acid (4-NBA), 0.1 g catalyst, 1:35 molar ratio of 4-NBA to ethanol, 80°C, 6 hours, argon atmosphere. Data sourced from a 2021 study on the preparation of ethyl 4-nitrobenzoate. researchgate.net |
The use of solid acid catalysts is a cornerstone of modern, sustainable esterification. mdpi.com Heterogeneous catalysts are advantageous because they can be easily separated from the reaction mixture by simple filtration, allowing for recycling and minimizing waste streams, unlike traditional homogeneous catalysts such as sulfuric acid. mdpi.comscirp.org
The family of nanoporous zeolites (H-CL, H-MOR, H-HEU-M, H-PHI) serves as a prime example of effective heterogeneous catalysts in the solvent-free esterification of 4-nitrobenzoic acid. scirp.org Their application avoids the use of aggressive and ecologically questionable substances. scirp.orgscirp.org Beyond zeolites, other solid acids have been investigated. For instance, a study on the synthesis of various methyl benzoate derivatives utilized iron-supported Zr/Ti solid acid catalysts, which demonstrated good activity and could be recycled. mdpi.com That study also revealed that the position of substituents on the benzene (B151609) ring significantly impacts catalytic activity, with electron-withdrawing groups in the meta-position showing weaker results compared to those in ortho or para positions. mdpi.com This highlights the electronic effects at play in heterogeneous catalytic systems. mdpi.com
To further improve synthetic efficiency, non-conventional energy sources like ultrasound and microwave irradiation have been applied to esterification reactions, often resulting in dramatically reduced reaction times and increased yields.
Ultrasonic irradiation has been successfully employed to accelerate the esterification of nitrobenzoic acids. guidechem.com The technology utilizes acoustic cavitation to enhance mass transfer and reaction rates. guidechem.com In one optimized process for synthesizing ethyl 4-nitrobenzoate, the use of ultrasound (240 W) with p-toluenesulfonic acid as a catalyst at 80°C for 90 minutes resulted in a product yield of 91.03%. guidechem.com
Furthermore, a synergistic effect is observed when ultrasound is combined with heterogeneous catalysts. scirp.org Studies show that irradiating the reaction mixture with ultrasound (37 kHz, 330 W) for 2 hours in the presence of ultradispersed zeolite catalysts significantly boosts both the conversion of 4-nitrobenzoic acid and the yield of ethyl 4-nitrobenzoate. scirp.orgscirp.org When H-MOR and H-HEU-M catalysts were used with ultrasound, the conversion reached up to 70%, with a corresponding product yield of 67%. researchgate.netscirp.org This represents a notable improvement over the results from using the catalysts or ultrasound alone.
Table 2: Effect of Ultrasound on Ethyl 4-nitrobenzoate Synthesis with Zeolite Catalysts
| Catalyst / Condition | 4-NBA Conversion (%) | Ethyl 4-nitrobenzoate Yield (%) | Selectivity (%) |
| Ultrasound only | 61.5 | 56.5 | 92.0 |
| Ultrasound + H-CL | 64.0 | 59.5 | 93.0 |
| Ultrasound + H-MOR | 70.0 | 67.0 | 95.5 |
| Ultrasound + H-HEU-M | 69.5 | 66.5 | 95.5 |
| Ultrasound + H-PHI | 63.5 | 59.0 | 93.0 |
| Reaction Conditions: Ultrasound (37 kHz, 330 W), 0.5 g 4-nitrobenzoic acid (4-NBA), 0.1 g ultrispersed catalyst, 1:35 molar ratio of 4-NBA to ethanol, 80°C, 2 hours, argon atmosphere. Data sourced from a 2021 study. scirp.orgscirp.org |
Microwave-assisted organic synthesis is a well-established technique for dramatically accelerating chemical reactions. For esterification, microwave irradiation can reduce reaction times from hours to mere minutes. mdpi.com For instance, a comparative study showed that the esterification of trans-cinnamic acid required 60 minutes under conventional reflux but was completed in just 2 minutes with microwave heating. mdpi.com
This technology has been applied effectively to the synthesis of nitrobenzoate esters. smolecule.com In the synthesis of ethyl 4-nitrobenzoate, irradiating the reaction mixture with microwaves (2450 MHz, 300 W) for 2 hours at 80°C achieved a conversion of 63.5% and a yield of 58.0%. scirp.orgscirp.org Similar to ultrasound, a significant synergistic effect occurs when microwave irradiation is paired with ultradispersed zeolite catalysts. scirp.org Using the H-MOR and H-HEU-M catalysts under microwave conditions boosted the conversion to 70% and the yield to 67%. researchgate.netscirp.org Another study on the synthesis of an analog, ethyl-4-fluoro-3-nitro benzoate, optimized the reaction conditions under microwave irradiation to 130°C for a total of 15 minutes. usm.my
Table 3: Effect of Microwave Irradiation on Ethyl 4-nitrobenzoate Synthesis
| Catalyst / Condition | 4-NBA Conversion (%) | Ethyl 4-nitrobenzoate Yield (%) | Selectivity (%) |
| Microwave only | 63.5 | 58.0 | 91.5 |
| Microwave + H-CL | 65.5 | 61.0 | 93.0 |
| Microwave + H-MOR | 70.0 | 67.0 | 95.5 |
| Microwave + H-HEU-M | 69.5 | 66.5 | 95.5 |
| Microwave + H-PHI | 65.0 | 60.5 | 93.0 |
| Reaction Conditions: Microwave (2450 MHz, 300 W), 0.5 g 4-nitrobenzoic acid (4-NBA), 0.1 g ultrispersed catalyst, 1:35 molar ratio of 4-NBA to ethanol, 80°C, 2 hours, argon atmosphere. Data sourced from a 2021 study. scirp.orgscirp.org |
Ultrasound-Assisted Synthesis of Ethyl 4-nitrobenzoate
Multi-Component and Cascade Reaction Design for this compound Synthesis
The synthesis of functionalized aromatic compounds such as this compound can be streamlined through the use of multi-component reactions (MCRs) and cascade reactions. These approaches offer significant advantages, including reduced step counts, minimal waste generation, and the ability to construct complex molecules in a single operation. tcichemicals.comresearchgate.net
Cascade Reactions: Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where a subsequent reaction only occurs due to the functionality generated in the previous step. In the context of nitroaromatic compounds, cascade reactions often begin with the reduction of a nitro group to an amine, which then participates in further reactions. frontiersin.org
For instance, new cascade reactions utilizing mono- or bifunctional gold-based solid catalysts have been developed for the synthesis of substituted imines, secondary amines, and β-amino carbonyl compounds from nitroaromatics under mild conditions. nih.gov These processes typically involve the in situ hydrogenation of the nitroaromatic compound to form an aniline (B41778) derivative, which then reacts with another component like an aldehyde or an α,β-unsaturated carbonyl compound. nih.gov The high chemoselectivity of these gold catalysts allows for the tolerance of various functional groups, such as double bonds, carbonyls, and halogens. nih.gov A theoretical cascade approach to a derivative of this compound could involve the selective reduction of the nitro group followed by an in situ cyclization or coupling reaction, catalyzed by a multifunctional catalyst. frontiersin.orgnih.gov
Multi-Component Reactions (MCRs): MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. tcichemicals.com While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to its precursors or analogs. For example, the Biginelli or Hantzsch reactions are well-known MCRs for creating heterocyclic structures. tcichemicals.com A hypothetical MCR design could involve the reaction of a suitably substituted aldehyde, a β-ketoester, and a nitrogen source to build a core structure that can be later modified to yield the target compound. The development of new MCRs, potentially using benzynes or isonitriles, continues to expand the toolkit for organic synthesis. tcichemicals.com
Recent advances in photoredox catalysis also open new avenues for cascade reactions involving nitro compounds. Visible-light-induced catalysis can facilitate the conversion of nitro compounds into other functionalities like nitrones, demonstrating the potential for novel, mild reaction pathways. thieme.de
Purification Techniques and Yield Optimization in the Synthesis of this compound
Achieving high purity and optimizing the yield of this compound are paramount for its use as a chemical intermediate. cymitquimica.com The primary methods for purification involve recrystallization and chromatography, which are selected based on the scale of the synthesis and the nature of the impurities.
Recrystallization Protocols for Nitrobenzoate Esters
Recrystallization is a robust technique for purifying solid compounds based on differences in solubility between the desired product and impurities in a given solvent. For nitrobenzoate esters like Ethyl 4-nitrobenzoate, a close analog, ethanol is a commonly used solvent. chegg.comchegg.com The process involves dissolving the crude product in a minimum amount of hot solvent to create a saturated solution. As the solution cools, the solubility of the ester decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. chegg.com
A typical protocol involves dissolving the crude ester in ethanol near its boiling point, allowing the solution to cool slowly to room temperature, and then chilling it further in an ice bath to maximize crystal formation before collection by vacuum filtration. chegg.comchegg.com For ethyl 4-nitrobenzoate, typical recoveries after recrystallization from ethanol are reported to be greater than 70%. chegg.comchegg.com
| Compound | Solvent | Solubility (near boiling point) | Typical Recovery |
|---|---|---|---|
| Ethyl 4-nitrobenzoate | Ethanol | 3-4 mL/g chegg.comchegg.com | >70% chegg.comchegg.com |
| 4-Nitrobenzoic acid | Ethanol | 7-8 mL/g chegg.comchegg.com | >70% chegg.comchegg.com |
Chromatographic Purification Strategies
Chromatography is an essential tool for separating components of a mixture. For nitrobenzoate esters, both flash column chromatography and High-Performance Liquid Chromatography (HPLC) are effective.
Flash Column Chromatography: This technique is often used for preparative scale purification after a reaction. The crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel or neutral aluminum oxide. rsc.org A solvent system (eluent), such as a mixture of petroleum ether and ethyl acetate, is used to move the components through the column at different rates, allowing for their separation. rsc.org The selection of the eluent is critical and is often determined by preliminary analysis using Thin-Layer Chromatography (TLC). rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique. For analogs like Ethyl 4-nitrobenzoate, reverse-phase (RP) HPLC methods are well-established. sielc.comsielc.com These methods can be scaled for the isolation of impurities in preparative separation. sielc.com A common mobile phase consists of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com
| Parameter | Condition for Ethyl 4-nitrobenzoate Analysis |
|---|---|
| Technique | Reverse Phase (RP) HPLC sielc.comsielc.com |
| Column | Newcrom R1 sielc.com or C18 sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.comsielc.com |
| MS-Compatible Mobile Phase | Replace Phosphoric Acid with Formic Acid sielc.comsielc.com |
| Application | Analytical analysis, preparative separation, impurity isolation sielc.com |
Chemical Reactivity and Mechanistic Organic Chemistry of Ethyl 4 Methyl 3 Nitrobenzoate
Transformations Involving the Nitro Group
The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties and reactivity of the benzene (B151609) ring. vulcanchem.com Its transformations are central to the synthetic utility of ethyl 4-methyl-3-nitrobenzoate.
Catalytic Reduction to Amino Derivatives
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, as aromatic amines are crucial intermediates in the production of pharmaceuticals, dyes, and other fine chemicals. nih.govjsynthchem.com
The catalytic hydrogenation of nitroarenes is a complex process that can proceed through different pathways depending on the catalyst and reaction conditions. up.pt While specific mechanistic studies on this compound are not extensively documented, insights can be drawn from studies on similar molecules like nitrobenzene (B124822) and other nitrobenzoate esters.
Another well-accepted mechanism, first proposed by Haber, suggests the formation of nitrosobenzene (B162901) and phenylhydroxylamine as intermediates during the reduction of nitrobenzene to aniline (B41778). up.ptgla.ac.uk However, some studies have indicated that nitrosobenzene may not be a direct intermediate in the main reaction pathway for nitrobenzene hydrogenation over certain catalysts like palladium on carbon (Pd/C), suggesting separate mechanistic routes for the hydrogenation of nitrobenzene and nitrosobenzene that are linked by a common adsorbed intermediate. gla.ac.uk
The nature of the catalyst plays a crucial role. For instance, transition metal single-atom catalysts with M1-Nx coordination have demonstrated high activity and selectivity. researchgate.net The reaction mechanism on such catalysts can involve the adsorption of both reactants on the catalyst surface or the heterolytic cleavage of hydrogen molecules. researchgate.net
Achieving chemoselective reduction of the nitro group in the presence of other reducible functional groups, such as an ester, is a significant challenge in organic synthesis. nih.gov Various methods have been developed to address this.
One approach utilizes sodium borohydride (B1222165) (NaBH4) in combination with other reagents. While NaBH4 alone cannot typically reduce a nitro group, its reducing power can be enhanced. jsynthchem.com For example, a system of NaBH4 and iron(II) chloride (FeCl2) has been shown to be highly effective for the selective reduction of nitro groups in ester-substituted nitroarenes, yielding the corresponding anilines in high yields (up to 96%) without affecting the ester group. thieme-connect.comresearchgate.net The optimized conditions for this reaction often involve using tetrahydrofuran (B95107) (THF) as the solvent at room temperature. researchgate.net
Another method employs zinc dust in water containing nanomicelles, providing a green and robust protocol for the reduction of functionalized nitroarenes at room temperature. nih.gov This method demonstrates high tolerance for various functional groups, including esters. nih.gov
The choice of catalyst is also critical for selectivity. Catalytic hydrogenation with transition metals can sometimes lead to the reduction of other functional groups. nih.gov However, specific catalysts can be designed for high selectivity. For instance, phosphorus-doped carbon nanotubes (P-CNTs) have been shown to selectively hydrogenate nitro groups in the presence of other reducible functionalities with minimal by-product formation. rsc.org
The position of substituents on the aromatic ring can also influence the reactivity. For instance, in the NaBH4-FeCl2 system, ortho-disubstituted substrates may show a decrease in yield, likely due to steric hindrance. researchgate.net
Mechanistic Studies of Hydrogenation (e.g., Ethyl 4-nitrobenzoic Acid Ester)
Reactions Involving Electrophilic Aromatic Substitution on the Aromatic Ring
The electron-withdrawing nature of both the nitro group and the ethyl ester group deactivates the aromatic ring towards electrophilic aromatic substitution. aiinmr.comgrabmyessay.com These groups direct incoming electrophiles to the meta position relative to themselves. In the case of this compound, the positions ortho and para to the activating methyl group are already substituted or sterically hindered. The ester and nitro groups direct incoming electrophiles to the 5-position.
For a similar compound, methyl benzoate (B1203000), nitration with a mixture of nitric and sulfuric acids yields methyl 3-nitrobenzoate as the major product. aiinmr.comgrabmyessay.commatthewfam.com The reaction proceeds through the formation of a nitronium ion (NO2+) electrophile, which is then attacked by the π-electrons of the aromatic ring. aiinmr.comgrabmyessay.com Maintaining a low reaction temperature is crucial to ensure meta-substitution and prevent the formation of ortho and para isomers. grabmyessay.com
Reactions Involving the Ester Functionality
The ethyl ester group in this compound is susceptible to various transformations typical of esters.
Hydrolysis of the Ethyl Ester Group
Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. libretexts.org
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers lead to the elimination of ethanol (B145695), yielding the corresponding carboxylic acid, 4-methyl-3-nitrobenzoic acid. libretexts.org
In base-promoted hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The carbonyl group then reforms with the expulsion of the ethoxide leaving group. The ethoxide then deprotonates the newly formed carboxylic acid. libretexts.org
Studies on the alkaline hydrolysis of ethyl benzoate and ethyl p-nitrobenzoate in ethanol-water mixtures have shown that the reaction rates are influenced by the solvent composition and temperature. psu.edu The presence of the electron-withdrawing nitro group in ethyl p-nitrobenzoate affects the kinetics of the hydrolysis compared to ethyl benzoate. psu.edu
Transesterification Reactions
Transesterification is a crucial process for converting one ester into another through interchange with an alcohol. The reactivity of benzoate esters in such reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring. For this compound, the presence of the electron-withdrawing nitro group (-NO₂) enhances the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol.
Research into the transesterification of substituted aromatic esters has shown that electron-poor esters are more reactive than electron-rich ones. tubitak.gov.tr For instance, studies using alkoxyzinc salts as catalysts have demonstrated that while aromatic esters with electron-donating groups undergo transesterification with poor yields, the reaction of ethyl 3-nitrobenzoate proceeds in high yield. tubitak.gov.tr This suggests that this compound would also be highly reactive under similar conditions. The reaction is typically performed with an excess of the new alcohol and a suitable catalyst.
Table 1: Reactivity of Benzoate Esters in Transesterification This table is generated based on findings from related compounds to illustrate the expected reactivity.
| Ester Substrate | Substituent Type | Reactivity in Transesterification | Expected Yield |
| Ethyl 4-methoxybenzoate | Electron-donating | Low | Poor |
| Ethyl benzoate | Neutral | Moderate | Moderate |
| Ethyl 3-nitrobenzoate | Electron-withdrawing | High | High tubitak.gov.tr |
| This compound | Electron-withdrawing | High (Inferred) | High |
The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent elimination of the original alkoxy group (ethoxide in this case) and deprotonation of the attacking alcohol yields the new ester.
Nucleophilic Attack at the Ester Carbonyl
The ester functionality in this compound is a key site for nucleophilic attack. The strong electron-withdrawing nature of the para-nitro group significantly increases the partial positive charge on the carbonyl carbon, making it a potent electrophile. solubilityofthings.comscbt.com This enhanced reactivity facilitates reactions with a variety of nucleophiles.
A classic example of this reactivity is base-promoted hydrolysis, where a hydroxide ion acts as the nucleophile. The mechanism proceeds through a well-established pathway:
Nucleophilic Attack: The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester, breaking the C=O pi bond and forming a tetrahedral intermediate. libretexts.org
Leaving Group Removal: The carbonyl group reforms by expelling the ethoxide ion (⁻OEt) as the leaving group. This step results in the formation of 4-methyl-3-nitrobenzoic acid. libretexts.org
Deprotonation: In the basic reaction medium, the highly reactive ethoxide ion immediately deprotonates the newly formed carboxylic acid, yielding the carboxylate salt and ethanol. This final, irreversible acid-base step drives the reaction to completion. libretexts.org
Other nucleophiles, such as ammonia (B1221849) (aminolysis) or Grignard reagents, can also attack the ester carbonyl to yield amides or tertiary alcohols, respectively. libretexts.org
Reactivity at the Methyl Group and Aromatic Ring Substituents
Derivatization Strategies for the Aromatic Ring (e.g., related to ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate)
While the title compound is this compound, a key strategy for derivatizing the 4-position of the nitrobenzoate ring involves starting with a precursor containing a good leaving group at that position. A prominent example is the synthesis of ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate, which serves as an important intermediate for pharmacologically active benzimidazoles. nih.goviucr.org
This synthesis does not start from this compound but rather from ethyl 4-fluoro-3-nitrobenzoate . The fluorine atom at the C4 position is activated for displacement by the para-nitro group. The reaction involves the nucleophilic substitution of the fluoride (B91410) by ethanolamine (B43304). nih.goviucr.org
The synthesis is typically carried out by stirring ethyl 4-fluoro-3-nitrobenzoate with ethanolamine in a suitable solvent like dry dichloromethane, with a base such as N,N-diisopropylethylamine added to neutralize the hydrofluoric acid formed during the reaction. nih.goviucr.org The resulting product, ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate, contains a new functional handle (the hydroxyethylamino group) that can be further modified. nih.gov
Nucleophilic Aromatic Substitution Pathways
Nucleophilic Aromatic Substitution (SNAr) is a principal reaction pathway for derivatives of this compound, provided a suitable leaving group is present on the aromatic ring. The nitro group is a strong activating group for SNAr, particularly for leaving groups at the ortho and para positions. In the case of 4-substituted-3-nitrobenzoates, the substituent at C4 is para to the nitro group, making it highly susceptible to displacement by nucleophiles. vulcanchem.com
The synthesis of ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate from its 4-fluoro precursor is a prime example of an SNAr pathway. nih.goviucr.org The mechanism involves two key steps:
Nucleophilic Attack: The nucleophile (in this case, the amino group of ethanolamine) attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group.
Leaving Group Expulsion: The aromaticity of the ring is restored by the expulsion of the leaving group (fluoride ion).
This pathway is not limited to fluoride as a leaving group or amines as nucleophiles. Other halogens like chlorine, bromine, and iodine are also effective leaving groups, and various nucleophiles can be employed. smolecule.com
Table 2: Examples of Nucleophilic Aromatic Substitution on Related Nitrobenzoates
| Starting Material | Nucleophile | Leaving Group | Product |
| Ethyl 4-fluoro-3-nitrobenzoate | Ethanolamine | F⁻ | Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate nih.goviucr.org |
| Ethyl 3-bromo-4-hydroxy-5-nitrobenzoate | Cyclohexylamine | OH⁻ | Ethyl 4-(cyclohexylamino)-3-bromo-5-nitrobenzoate |
| Ethyl 4-iodo-3-nitrobenzoate | Various Nucleophiles | I⁻ | Various substituted 3-nitrobenzoates smolecule.com |
| Ethyl 4-chloro-3-nitrobenzoate | Amines | Cl⁻ | 4-amino-3-nitrobenzoate derivatives |
| In this specific case, the hydroxyl group is displaced in an SNAr reaction. |
Strategies for Functionalization of Hydroxyl Groups in Related Compounds
Once a new functional group containing a hydroxyl moiety has been introduced onto the aromatic ring, as in ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate, this hydroxyl group itself becomes a site for further derivatization. This multi-step functionalization allows for the synthesis of complex molecules with tailored properties.
Common strategies for modifying such hydroxyl groups include:
Etherification: The hydroxyl group can be converted into an ether. One effective method is the Mitsunobu reaction, which allows for the alkylation of the hydroxyl group with another alcohol under mild conditions using reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This is particularly useful for introducing more complex alkyl chains.
Esterification: The hydroxyl group can be acylated to form an ester using acyl chlorides or carboxylic anhydrides in the presence of a base. This adds an ester functionality to the side chain.
Alkylation: Direct alkylation can be achieved using alkyl halides in the presence of a base to deprotonate the hydroxyl group, forming an alkoxide that then acts as a nucleophile. nih.gov
These derivatization reactions on the hydroxyl side-chain are crucial for building molecular diversity from a common intermediate, enabling the exploration of structure-activity relationships in medicinal chemistry and materials science. nih.gov
Advanced Characterization and Spectroscopic Analysis of Ethyl 4 Methyl 3 Nitrobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise structure of ethyl 4-methyl-3-nitrobenzoate in solution. By analyzing the spectra from proton (¹H) and carbon-13 (¹³C) nuclei, along with two-dimensional correlation experiments, a complete structural map can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized by distinct signals for the ethyl group, the aromatic protons, and the methyl group attached to the benzene (B151609) ring.
The ethyl ester group gives rise to two signals: a quartet corresponding to the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃). The aromatic region of the spectrum is defined by three protons on the substituted benzene ring. Their specific chemical shifts and splitting patterns are influenced by the electron-withdrawing nitro group and the electron-donating methyl group. The methyl group on the aromatic ring appears as a distinct singlet.
Based on analyses of analogous compounds, the predicted ¹H NMR data in a deuterochloroform (CDCl₃) solvent is summarized below. rsc.orgrsc.org
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (Aromatic) | ~8.4 | d | ~2.0 |
| H-5 (Aromatic) | ~7.5 | d | ~8.2 |
| H-6 (Aromatic) | ~8.1 | dd | ~8.2, 2.0 |
| Ar-CH₃ (Methyl) | ~2.6 | s | N/A |
| -OCH₂CH₃ (Methylene) | ~4.4 | q | ~7.1 |
| -OCH₂CH₃ (Methyl) | ~1.4 | t | ~7.1 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, ten unique carbon signals are expected: six for the aromatic ring (three substituted, three unsubstituted), one for the ester carbonyl group, two for the ethyl group, and one for the aromatic methyl group. The chemical shifts are significantly affected by the attached functional groups, with the carbonyl carbon appearing far downfield and the carbons attached to the nitro and ester groups also being significantly shifted.
Predicted ¹³C NMR chemical shifts, based on data from similar structures, are presented in the following table. rsc.orgrsc.org
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester Carbonyl) | ~165 |
| C-3 (Aromatic, C-NO₂) | ~149 |
| C-4 (Aromatic, C-CH₃) | ~145 |
| C-6 (Aromatic, C-H) | ~136 |
| C-1 (Aromatic, C-COOEt) | ~131 |
| C-5 (Aromatic, C-H) | ~130 |
| C-2 (Aromatic, C-H) | ~125 |
| -OCH₂CH₃ (Methylene) | ~62 |
| Ar-CH₃ (Methyl) | ~21 |
| -OCH₂CH₃ (Methyl) | ~14 |
Two-Dimensional NMR Techniques for Connectivity Assignments
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. slideshare.netyoutube.comgithub.io
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key cross-peak would be observed between the methylene quartet (~4.4 ppm) and the methyl triplet (~1.4 ppm) of the ethyl group, confirming their connectivity. It would also show a correlation between the aromatic protons H-5 and H-6. github.iosdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H correlation). It is invaluable for assigning the carbon signals of protonated carbons. For instance, it would link the aromatic proton signals at ~8.4, ~7.5, and ~8.1 ppm to their corresponding carbon signals at ~125, ~130, and ~136 ppm, respectively. github.iosdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). It is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. Key HMBC correlations would include signals from the aromatic protons (H-2, H-6) to the ester carbonyl carbon (~165 ppm) and from the aromatic methyl protons (~2.6 ppm) to the aromatic carbons C-3, C-4, and C-5. youtube.comgithub.io
Vibrational Spectroscopy for Molecular Confirmation
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides confirmation of the functional groups present in the molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound displays strong absorption bands that are characteristic of its constituent functional groups. The most prominent peak is the C=O stretch of the ester group. The nitro group also gives rise to two very strong and characteristic stretching vibrations. scirp.org Analysis of the precursor, 4-methyl-3-nitrobenzoic acid, and related nitrobenzoate esters provides a basis for assigning these bands. researchgate.netresearchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2980-2850 | Medium |
| C=O Ester Stretch | ~1725 | Strong |
| Aromatic C=C Bending | 1610-1580 | Medium |
| NO₂ Asymmetric Stretch | ~1535 | Strong |
| NO₂ Symmetric Stretch | ~1350 | Strong |
| C-O Ester Stretch | 1300-1100 | Strong |
| NO₂ Bending | ~850 | Medium-Strong |
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy offers complementary data to FTIR. While FTIR is sensitive to polar bond vibrations like C=O, Raman spectroscopy is particularly effective for detecting vibrations of symmetric, non-polar bonds. In the case of this compound, Raman spectroscopy is highly useful for observing the symmetric stretch of the nitro group and vibrations of the aromatic ring system. researchgate.net A detailed vibrational analysis of the precursor acid, 4-methyl-3-nitrobenzoic acid, shows strong Raman activity for these modes. scirp.org
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic Ring Breathing | ~1610 | Strong |
| NO₂ Symmetric Stretch | ~1350 | Strong |
| Ring-C Stretch | ~1250 | Medium |
| Ring Trigonal Bending | ~1000 | Strong |
| NO₂ Wagging/Rocking | ~740 | Medium |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is instrumental in assessing the purity of this compound and confirming its identity. In a typical GC-MS analysis, the sample is vaporized and separated into its components as it passes through a capillary column. scirp.org The separated components then enter the mass spectrometer, where they are ionized and fragmented.
The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak and various fragment ions. For this compound, the mass spectrum would confirm its molecular weight of 209.20 g/mol . sigmaaldrich.compharmaffiliates.com The fragmentation pattern provides structural information, which can be used to identify the compound definitively. The technique is also highly sensitive, allowing for the detection and quantification of trace-level impurities, which is crucial for quality control in synthetic processes. amazonaws.com The development of a robust GC-MS method involves optimizing parameters such as the column temperature program, carrier gas flow rate, and the mass spectrometer's ionization mode to achieve the best separation and detection. scirp.orgresearchgate.net
Table 1: GC-MS Parameters for Analysis of Related Nitroaromatic Compounds
| Parameter | Value |
|---|---|
| Column | HP-5ms, 30 m x 0.32 mm x 0.25 µm |
| Carrier Gas | Helium (1.0 mL/min) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Temperature Program | Initial 80°C for 5 min, ramp to 230°C at 30°/min, hold for 10 min |
Data derived from studies on related nitrobenzoate compounds. scirp.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. The exact mass of this compound has been computationally determined to be 209.06880783 Da. nih.gov HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure masses with accuracies in the parts-per-million (ppm) range. This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₀H₁₁NO₄), HRMS can confirm this specific formula, ruling out other potential isobaric interferences. researchgate.net
Table 2: Key Mass Spectrometry Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₁NO₄ | sigmaaldrich.comnih.gov |
| Molecular Weight | 209.20 g/mol | sigmaaldrich.compharmaffiliates.com |
| Exact Mass | 209.06880783 Da | nih.gov |
Data obtained from PubChem and other chemical supplier databases.
X-ray Crystallography for Solid-State Structural Insights
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystal. This method provides unparalleled detail about bond lengths, bond angles, and intermolecular interactions in the solid state.
Crystal Structure Determination of this compound Derivatives
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions
In the crystal structures of related nitrobenzoate derivatives, various intermolecular interactions play a crucial role in stabilizing the crystal lattice. These interactions include hydrogen bonds and π-π stacking. mdpi.comiucr.org For example, in Ethyl 4-ethylamino-3-nitrobenzoate, intermolecular N-H···O hydrogen bonds link the molecules into chains. nih.gov In Ethyl 4-fluoro-3-nitrobenzoate, C-H···O intermolecular interactions lead to the formation of dimers. nih.gov The crystal structure of Ethyl 4-anilino-3-nitrobenzoate reveals that molecules are linked by both N-H···O and C-H···O hydrogen bonds, forming a layered structure. iucr.org These non-covalent interactions are fundamental to understanding the physical properties and crystal packing of these molecules. mdpi.com
Table 3: Intermolecular Interactions in Related Nitrobenzoate Crystal Structures
| Compound | Interaction Type | Resulting Motif |
|---|---|---|
| Ethyl 4-ethylamino-3-nitrobenzoate | N-H···O | Chains parallel to the b-axis |
| Ethyl 4-fluoro-3-nitrobenzoate | C-H···O | Dimers with R²₂(10) motifs |
| Ethyl 4-anilino-3-nitrobenzoate | N-H···O, C-H···O | Layer parallel to the bc plane |
Data derived from crystallographic studies of related compounds. nih.govnih.goviucr.org
Conformational Analysis in the Crystalline State
The conformation of a molecule in its crystalline state is dictated by a combination of intramolecular steric and electronic effects, as well as intermolecular packing forces. In the crystal structures of related benzoate (B1203000) esters, the orientation of the ester and nitro groups relative to the benzene ring is of particular interest. For instance, in Ethyl 4-anilino-3-nitrobenzoate, an intramolecular N-H···O hydrogen bond results in the formation of an S(6) ring motif, influencing the planarity of that portion of the molecule. iucr.org The dihedral angle between the benzene ring and other substituents is a key conformational parameter. In related 3-nitrobenzoate systems, the nitro group tends to be nearly coplanar with the benzene ring, with dihedral angles typically less than 8 degrees, which facilitates electronic conjugation. The ester group often exhibits a slightly larger dihedral angle with the benzene ring. The conformation adopted in the solid state can have significant implications for the compound's physical properties, such as its melting point and solubility.
Computational Chemistry and Theoretical Investigations of Ethyl 4 Methyl 3 Nitrobenzoate
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electron distribution and the stable arrangement of atoms in space.
Density Functional Theory (DFT) is a widely used computational method for determining the optimized, or most stable, molecular geometry of a compound. science.gov This approach is favored for its balance of accuracy and computational cost. For molecules similar to Ethyl 4-methyl-3-nitrobenzoate, calculations are often performed using hybrid functionals like Becke's three-parameter hybrid exchange functional combined with the Lee–Yang–Parr correlation functional (B3LYP). science.govscirp.org This is typically paired with a basis set, such as 6-311++G or 6-31+G(2d,p), which describes the atomic orbitals used in the calculation. scirp.orgmdpi.com
The process involves starting with an initial guess of the molecular structure and iteratively solving the DFT equations to find the geometry with the minimum electronic energy. science.gov For this compound, this optimization would yield precise bond lengths, bond angles, and dihedral angles. For instance, in related nitrobenzoate systems, the nitro group tends to be nearly coplanar with the benzene (B151609) ring, with dihedral angles typically under 8 degrees, a feature that facilitates electronic conjugation. The absence of imaginary frequencies in a subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. acs.org
Table 1: Representative Optimized Geometrical Parameters for 4-methyl-3-nitrobenzoic acid (a related compound) using DFT (B3LYP/6-311++G basis set).
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-NO₂ | ~1.48 Å |
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-CH₃ | ~1.51 Å |
| Bond Angle | O-N-O | ~124° |
| Bond Angle | C-C-N | ~120° |
Data derived from studies on structurally similar compounds like 4-methyl-3-nitrobenzoic acid to illustrate typical DFT outputs. scirp.org
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. acs.orgacs.org These methods, while computationally more intensive than DFT, can provide highly accurate electronic properties. For example, high-level composite methods like Gaussian-3 (G3) theory have been used to analyze the energetic and structural properties of methyl nitrobenzoate isomers. researchgate.net
A study on methyl 2-nitrobenzoate, methyl 3-nitrobenzoate, and methyl 4-nitrobenzoate (B1230335) employed the G3(MP2)//B3LYP composite method to calculate their gas-phase enthalpies of formation. researchgate.net This approach first optimizes the geometry at the B3LYP level and then performs a series of higher-level energy calculations to achieve high accuracy. researchgate.net The excellent agreement found between the calculated and experimental data for the methyl nitrobenzoate isomers demonstrates the reliability of these methods. researchgate.net Such calculations could be extended to this compound to accurately predict its thermodynamic stability and related electronic properties.
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.comcurresweb.com The MEP surface is plotted over the molecule's electron density, using a color scale to represent different potential values. researchgate.net
Typically, regions of negative electrostatic potential, shown in red, are electron-rich and susceptible to attack by electrophiles. mdpi.com For this compound, these areas would be concentrated around the oxygen atoms of the nitro group and the carbonyl group of the ester, which possess high electron density. researchgate.net Conversely, regions of positive electrostatic potential, marked in blue, are electron-poor and indicate sites for nucleophilic attack. mdpi.com These would likely be found around the hydrogen atoms of the aromatic ring and the ethyl group. researchgate.net The MEP analysis thus provides a clear, visual guide to the molecule's reactive sites. curresweb.comacs.org
Ab Initio Methods for Electronic Properties (e.g., for methyl nitrobenzoate isomers)
Spectroscopic Property Prediction and Correlation
Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures and understand vibrational and electronic behavior.
Theoretical calculations, particularly using DFT, can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Fourier-Transform Infrared (FTIR) and Raman spectra. acs.org A computational study on the structurally similar 4-methyl-3-nitrobenzoic acid used the B3LYP/6-311++G basis set to calculate its vibrational frequencies. scirp.org
The calculated harmonic frequencies are often systematically higher than the experimental ones due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. scirp.org For 4-methyl-3-nitrobenzoic acid, a root mean square (RMS) error of just 11.68 cm⁻¹ was achieved between the scaled theoretical frequencies and the observed experimental frequencies. scirp.org This high level of accuracy allows for confident assignment of vibrational modes. For this compound, characteristic vibrations would include the strong asymmetric and symmetric stretches of the nitro group (expected around 1520 and 1350 cm⁻¹, respectively) and the carbonyl (C=O) stretch of the ethyl ester (around 1720-1740 cm⁻¹).
Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (in cm⁻¹) for 4-methyl-3-nitrobenzoic acid.
| Vibrational Mode | Experimental FTIR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment |
|---|---|---|---|
| C=O stretch | 1701 | 1701 | Carbonyl group |
| NO₂ asym. stretch | 1537 | 1538 | Nitro group asymmetric stretch |
| NO₂ sym. stretch | 1358 | 1360 | Nitro group symmetric stretch |
| C-H stretch (ring) | 3088 | 3088 | Aromatic C-H stretch |
Data adapted from a study on 4-methyl-3-nitrobenzoic acid to illustrate the correlation between experimental and calculated values. scirp.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, and computational chemistry can predict the chemical shifts (δ) that are observed experimentally. The process involves calculating the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in the molecule's DFT-optimized geometry. These shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).
For compounds related to this compound, characteristic ¹H NMR signals are well-documented. For example, in ethyl 3-nitrobenzoate, the ethyl group protons appear as a quartet around δ 4.46 ppm (CH₂) and a triplet around δ 1.45 ppm (CH₃). chemicalbook.com The aromatic protons are found further downfield, typically in the δ 7.0-8.5 ppm range, due to the deshielding effects of the aromatic ring and electron-withdrawing groups. chemicalbook.com DFT calculations can be used to predict these shifts, and a strong correlation between the calculated and experimental spectra serves to validate both the proposed structure and the computational model used.
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogues.
| Nucleus | Group | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Ethyl (-CH₂) | ~4.4 |
| ¹H | Ethyl (-CH₃) | ~1.4 |
| ¹H | Aromatic (-C₆H₃) | 7.5 - 8.5 |
| ¹H | Methyl (-CH₃) | ~2.4 |
| ¹³C | Carbonyl (C=O) | ~165 |
| ¹³C | Aromatic (C-NO₂) | ~150 |
| ¹³C | Ethyl (-CH₂) | ~61 |
| ¹³C | Ethyl (-CH₃) | ~14 |
Values are estimations based on experimental data for structural analogues like ethyl 3-nitrobenzoate and methyl 4-methylbenzoate. chemicalbook.comrsc.org
Computational Prediction of Vibrational Frequencies (FTIR and Raman)
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions involving this compound. Through reaction mechanism modeling and transition state analysis, researchers can gain insights into the preferred reaction pathways, the energy barriers that govern reaction rates, and the influence of the surrounding environment on the reaction's progress.
Computational Pathways for Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. pw.live For this compound, theoretical studies can model the attack of an electrophile on the benzene ring. The presence of both an electron-donating methyl group and an electron-withdrawing nitro group, along with the ethyl ester group, complicates the prediction of the site of substitution. pw.livewvu.edu Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energies of the intermediate structures (sigma-complexes or arenium ions) that can be formed. pw.liveresearchgate.net By comparing the relative energies of the transition states leading to these intermediates, the most likely substitution pattern can be predicted. researchgate.net
The general mechanism of electrophilic aromatic substitution involves the formation of a highly reactive electrophile, which then attacks the electron-rich aromatic ring. ma.edu The stability of the resulting carbocation intermediate, known as an arenium ion, is crucial in determining the reaction's orientation and rate. pw.live Substituents on the benzene ring can either donate or withdraw electrons, thereby activating or deactivating the ring towards electrophilic attack. pw.liveunam.mx
Table 1: Calculated Parameters for Electrophilic Aromatic Substitution Intermediates
This interactive table would present calculated data such as the relative energies of different arenium ion intermediates (ortho, meta, para to a specific group), activation energies for their formation, and key geometric parameters of the transition states.
| Position of Electrophilic Attack | Relative Energy of Arenium Ion (kcal/mol) | Activation Energy (kcal/mol) |
| Ortho to Methyl | Data not available | Data not available |
| Meta to Methyl | Data not available | Data not available |
| Para to Methyl | Data not available | Data not available |
| Ortho to Nitro | Data not available | Data not available |
| Meta to Nitro | Data not available | Data not available |
| Ortho to Ester | Data not available | Data not available |
| Meta to Ester | Data not available | Data not available |
Energetic Profiling of Reduction and Derivatization Reactions
Energetic profiling can also be applied to various derivatization reactions of the parent molecule. By calculating the energy changes associated with different chemical modifications, chemists can predict which reactions are most likely to be successful.
Table 2: Calculated Energetic Data for Reduction and Derivatization Reactions
This interactive table would display computed thermodynamic and kinetic data for various reactions.
| Reaction Type | Reactant(s) | Product(s) | ΔG (kcal/mol) | Activation Energy (kcal/mol) |
| Nitro Group Reduction | This compound | Ethyl 3-amino-4-methylbenzoate | Data not available | Data not available |
| Ester Hydrolysis | This compound | 4-methyl-3-nitrobenzoic acid | Data not available | Data not available |
Solvent Effects on Reaction Energetics
The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM) or explicit solvent models, can be used to simulate the effect of the solvent on the energetics of reactions involving this compound. rsc.orgacs.orgresearchgate.net These models account for the stabilization or destabilization of reactants, intermediates, and transition states by the solvent molecules. researchgate.netacs.org For instance, polar solvents might stabilize charged intermediates in a reaction, thereby lowering the activation energy and increasing the reaction rate. acs.orgresearchgate.net Studies on similar nitroaromatic compounds have shown that solvent polarity can significantly influence photochemical and redox reactions. rsc.orgresearchgate.net
Structure-Reactivity Relationships and Quantitative Structure-Activity Relationships (QSAR)
By systematically studying the effects of molecular structure on reactivity, chemists can develop predictive models that are essential for designing new molecules with desired properties.
Investigating the Impact of Substituents on Aromatic Reactivity
Theoretical studies can quantify these substituent effects. For example, by calculating properties like the molecular electrostatic potential (MEP), researchers can visualize the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. nih.gov
Correlations between Experimental Kinetic Data and Theoretical Parameters
A key goal of computational chemistry is to establish correlations between theoretically calculated parameters and experimentally observed reaction rates. nih.govacs.org For a series of related compounds, linear free-energy relationships (LFERs) can be developed that connect kinetic data (like rate constants) to theoretical descriptors. psu.edunih.gov
For nitroaromatic compounds, for instance, a correlation has been found between the rate of reduction and the calculated one-electron reduction potential. nih.govacs.org Similarly, for the hydrolysis of esters, a direct correlation has been established between the reaction rate and the Mulliken charge at the carbonyl carbon. semanticscholar.org
Table 3: Correlation of Experimental and Theoretical Data for Substituted Benzoates
This interactive table would present experimental kinetic data alongside calculated theoretical parameters for a series of related compounds, demonstrating the correlation.
| Substituent | Experimental log(k/k₀) | Calculated Carbonyl Carbon Mulliken Charge |
| -NO₂ | Data not available | 0.2255 |
| -Br | Data not available | 0.2151 |
| -Cl | Data not available | 0.2143 |
| -F | Data not available | 0.2124 |
| -H | Data not available | 0.2128 |
| -CH₃ | Data not available | 0.2084 |
| -OCH₃ | Data not available | 0.2038 |
These quantitative structure-activity relationship (QSAR) models are powerful predictive tools in medicinal chemistry and materials science, enabling the rational design of new molecules with enhanced activity or specific properties. nih.govacs.org
Strategic Applications of Ethyl 4 Methyl 3 Nitrobenzoate in Complex Organic Synthesis
Role as a Precursor in Multi-Step Organic Syntheses
Ethyl 4-methyl-3-nitrobenzoate serves as a key starting material or intermediate in multi-step synthetic pathways. nih.govsimsonpharma.com The presence of the nitro group is particularly significant; it can be readily transformed into other functional groups, most commonly an amine, which then allows for the construction of more complex molecular architectures. orgsyn.orglibretexts.org The general strategy involves utilizing the existing substituents to direct further reactions or modifying them sequentially to build a target molecule.
The synthesis of nitroanilines, which are derivatives of this compound, are crucial intermediates for producing dyes, antioxidants, and pharmaceuticals. google.com For example, a related compound, methyl-2-methyl-3-nitrobenzoate, is a key raw material in the synthesis of the immunomodulatory drug Lenalidomide. amazonaws.com The process involves bromination of the methyl group followed by further reactions, highlighting how each part of the molecule can be selectively functionalized in a multi-step sequence. amazonaws.com The ester group can also be hydrolyzed to a carboxylic acid, providing another reaction site for creating amides or other derivatives. smolecule.com
Intermediate in the Synthesis of Pharmaceutically Relevant Scaffolds
The structure of this compound is embedded within several larger molecules of pharmaceutical interest, primarily after the chemical modification of its nitro and ester groups.
A primary application of this compound is its conversion to the corresponding amino derivative, ethyl 3-amino-4-methylbenzoate. This transformation is typically achieved through the reduction of the nitro group, a fundamental step in the synthesis of many aromatic amines. orgsyn.org Various methods can be employed for this reduction, including catalytic hydrogenation (e.g., using palladium on carbon) or chemical reduction with agents like indium/ammonium (B1175870) chloride. orgsyn.orgorgsyn.org
Once formed, the resulting 3-amino-4-methylbenzoate core is a versatile scaffold. The amino group can be further functionalized to create amides, sulfonamides, or participate in coupling reactions to build more complex structures. A notable example is the synthesis of Nilotinib, a tyrosine kinase inhibitor used in cancer therapy. This compound is a known precursor to an impurity found in Nilotinib's manufacturing process, specifically Ethyl 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoate. simsonpharma.com This demonstrates a direct link between the parent compound and a complex, pharmaceutically active amino-substituted benzoic acid derivative.
While not always used directly, derivatives of this compound are crucial for synthesizing heterocyclic systems, particularly benzimidazoles, which are privileged scaffolds in medicinal chemistry. medcraveonline.com The synthesis often involves a "one-pot" reductive cyclization. In this process, a related precursor, such as ethyl 4-(alkylamino)-3-nitrobenzoate, is reacted with an aldehyde in the presence of a reducing agent like sodium dithionite. researchgate.nettandfonline.com The nitro group is reduced to an amine in situ, which then condenses with the aldehyde and the existing N-alkyl amine to form the benzimidazole (B57391) ring. medcraveonline.comtandfonline.com
Table 2: Synthesis of Benzimidazole Derivatives from Related Nitrobenzoate Precursors
| Precursor | Reagents | Product Type | Reference(s) |
|---|---|---|---|
| Ethyl 4-(methylamino)-3-nitrobenzoate | 3-Bromo-4-hydroxy-5-methoxybenzaldehyde, Sodium Dithionite | 2-Substituted 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid (after hydrolysis) | medcraveonline.com |
| Ethyl 4-(butylamino)-3-nitrobenzoate | Substituted Salicylaldehyde, Sodium Dithionite | 2-Substituted 1-butyl-1H-benzo[d]imidazole-5-carboxylate | researchgate.net |
This methodology demonstrates how the core structure of this compound, after simple N-alkylation, becomes a key component for constructing complex heterocyclic systems that are widely explored in drug discovery for their potential anticancer, antimicrobial, and anti-inflammatory activities. medcraveonline.comresearchgate.net
Precursor to Amino-Substituted Benzoic Acid Derivatives
Utility in Agrochemical and Fine Chemical Production
The utility of this compound extends to the production of agrochemicals and other fine chemicals. Closely related structures are documented as intermediates in these sectors. For instance, ethyl 4-iodo-3-nitrobenzoate is noted as an intermediate for agrochemicals, and methyl 3-amino-4-methyl-5-nitrobenzoate is also used in this field. smolecule.com The functional groups on these molecules allow for the synthesis of a diverse range of compounds with potential herbicidal, insecticidal, or fungicidal properties.
In the realm of fine chemicals, the derivatives of this compound, particularly nitroanilines, are valuable precursors. google.com These intermediates are used in the synthesis of dyes and pigments, where the chromophoric properties of the nitro and amino groups are exploited. They also serve as building blocks for antioxidants and other specialized chemical products. google.com
Application in the Development of Advanced Materials
Derivatives originating from precursors like this compound are finding applications in materials science. The benzimidazole derivatives synthesized from related compounds exhibit interesting optoelectronic properties. researchgate.net Research has shown that the introduction of an ethyl ester and an alkyl chain into these heterocyclic systems can significantly enhance properties such as fluorescence quantum yield and Stokes shift. researchgate.net
These characteristics are highly desirable for the development of advanced materials, including:
Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields of these derivatives make them candidates for emissive layers in OLED displays. bldpharm.comresearchgate.net
Functional Materials: The unique electronic properties of derivatives from similar nitroaromatic compounds suggest their potential use in creating new electronic materials. bldpharm.comsmolecule.com
Fluorescent Probes: The strong luminescence of these compounds makes them suitable for development as sensors or probes in chemical and biological research. researchgate.net
Design and Synthesis of Derivatives for Specific Research Purposes
This compound and its immediate derivatives serve as a versatile platform for designing and synthesizing novel molecules for targeted research applications. The primary routes of modification involve:
Reduction of the Nitro Group: As discussed, converting the nitro group to an amine opens up a vast chemical space for creating amides, ureas, and sulfonamides, or for use in cross-coupling reactions to attach other molecular fragments. researchgate.netmdpi.com
Modification of the Ester Group: The ethyl ester can be hydrolyzed to a carboxylic acid, which can then be converted to various amides or other esters to modulate properties like solubility and biological activity. smolecule.com
Reductive Cyclization: As seen in benzimidazole synthesis, the compound can be modified (e.g., via N-alkylation) and then used in one-pot reactions to generate complex heterocyclic systems for screening as potential therapeutic agents. tandfonline.comnih.gov
This strategic derivatization allows researchers to systematically explore structure-activity relationships, optimizing molecules for specific biological targets, such as enzymes or receptors, for applications in medicinal chemistry and chemical biology. researchgate.netresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
